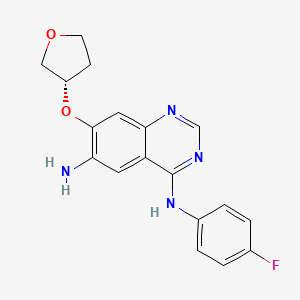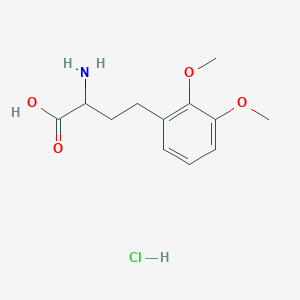![molecular formula C15H19NO5 B8236653 methyl (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B8236653.png)
methyl (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate
概要
説明
Methyl (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate is a compound belonging to the class of organic compounds known as oxopyrrolidines. These compounds are characterized by a five-membered lactam ring fused to a methoxy-substituted phenyl group. This specific structure allows the compound to exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis usually starts with the commercially available 2,4-dimethoxybenzylamine.
Step 1: : The first key step involves the reaction of 2,4-dimethoxybenzylamine with ethyl 2-oxo-4-phenylbutanoate under basic conditions to form an intermediate imine.
Step 2: : The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Step 3: : Cyclization of the amine occurs in the presence of a strong acid, resulting in the formation of the pyrrolidine ring.
Step 4: : The final methylation step involves treating the pyrrolidine ring with methyl iodide to produce the desired methyl (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to improve the yield and efficiency of the reaction while maintaining safety standards. The use of robust catalysts and automated systems allows for the optimization of reaction conditions, minimizing waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : It can be reduced using agents like sodium borohydride or lithium aluminum hydride to form various reduced products.
Substitution: : Substitution reactions can occur at the methoxy groups, involving reagents such as halides or acyl chlorides.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides (chlorine, bromine), acyl chlorides.
Major Products Formed
Oxidation: : Formation of carboxylic acids or aldehydes.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of halogenated or acylated derivatives.
科学的研究の応用
Chemistry
Synthetic Intermediate: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibitor: : Acts as an inhibitor for certain enzymes, making it valuable in biochemical studies.
Medicine
Drug Development: : Explored as a potential drug candidate due to its unique structural properties.
Industry
Catalyst: : Utilized as a catalyst in various industrial chemical reactions.
作用機序
The compound exhibits its effects by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. This interaction occurs through the pyrrolidine ring, which fits into the active site of the target protein, blocking its function. The dimethoxyphenyl group enhances the binding affinity and specificity, making it a potent bioactive molecule.
類似化合物との比較
Similar Compounds
Methyl (3R)-1-[(2-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate
Methyl (3R)-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate
Uniqueness
Unlike its similar counterparts, methyl (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate possesses two methoxy groups on the phenyl ring, which enhances its electron-donating properties. This structural difference significantly influences its reactivity and biological activity, making it more effective in certain applications.
Hope that quenches your curiosity! If there’s anything specific you'd like to dig deeper into, you know where to find me.
特性
IUPAC Name |
methyl (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-19-12-5-4-10(13(7-12)20-2)8-16-9-11(6-14(16)17)15(18)21-3/h4-5,7,11H,6,8-9H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTYPDGGRQCPRG-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)CN2C[C@@H](CC2=O)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-acetylphenyl)-2-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]acetamide](/img/structure/B8236580.png)
![2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B8236593.png)


![methyl (3Z)-3-[[4-[methyl-(2-piperazin-1-ylacetyl)amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B8236611.png)
![Ethyl 2-(((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetate (Edoxaban Impurity)](/img/structure/B8236628.png)
![2-cyclobutyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B8236649.png)
![5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B8236661.png)
![tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate](/img/structure/B8236670.png)


![methyl (3Z)-3-[[4-[acetyl(methyl)amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B8236691.png)
